molecular formula C17H12ClNO2 B025003 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 103914-61-0

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B025003
CAS No.: 103914-61-0
M. Wt: 297.7 g/mol
InChI Key: JYXFXXNOTATROZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C17H12ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate aniline derivatives with chloroquinoline carboxylic acid under controlled conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-chloroquinoline-4-carboxylic acid in the presence of a catalyst such as polyphosphoric acid or a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA to prevent replication and transcription. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXFXXNOTATROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360663
Record name 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103914-61-0
Record name 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 18.15 g of 5-chloroisatin in 200 ml of ethanol was added 30 ml of 10N sodium hydroxide. To this mixture was added 16 ml (0.12 mol) of p-methylacetophenone, and it was stirred and heated under reflux for 3.2 hr. It was then concentrated in vacuo, and the residue was diluted to 250 ml with water. The above named acid was precipitated by the addition of acetic acid as a tan solid. Recrystallization from acetonitrile gave 31.6 g of the above-named acid as a tan solid.
Quantity
18.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

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